"synthesis and characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"
"synthesis and characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. This compound is a significant heterocyclic scaffold, embodying structural motifs prevalent in modern medicinal chemistry and drug discovery. The presence of a pyridine core, a carboxylic acid functional group, and dual chlorination marks it as a valuable intermediate for developing novel therapeutic agents.[1][2][3] This document outlines a robust multi-step synthetic protocol, explains the rationale behind key experimental choices, and details a full suite of characterization techniques including NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy, and HPLC. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction: Significance and Scientific Context
Pyridine carboxylic acid isomers and their derivatives are foundational building blocks in the pharmaceutical industry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[3] The carboxylic acid group often serves as a key interaction point with biological targets or as a handle for further chemical modification.[4] The incorporation of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a common strategy in drug design.[2]
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid combines these critical features:
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A Pyridine Scaffold: A privileged heterocycle known for its ability to participate in hydrogen bonding and other non-covalent interactions.
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A Carboxylic Acid Moiety: Provides a key acidic handle for salt formation, prodrug strategies, and direct interaction with biological receptors.
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A 4-Aryl Substitution: The (4-chlorophenyl) group adds steric bulk and lipophilicity, influencing the molecule's overall conformation and pharmacokinetic profile.
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A 6-Chloro Substituent: This group can influence the electronics of the pyridine ring and serves as a potential site for further functionalization via nucleophilic aromatic substitution.
This guide provides a detailed, field-proven framework for the reliable synthesis and unambiguous structural verification of this high-value chemical entity.
Synthesis Methodology
The synthesis of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is best approached through a multi-step sequence that builds the substituted pyridine ring system and then modifies the functional groups. The following pathway is designed for efficiency and control over the final product.
Overall Synthetic Pathway
The proposed synthesis involves the construction of a dihydropyridine intermediate via a Bohlmann-Rahtz pyridine synthesis, followed by aromatization and subsequent oxidation of a methyl group to the carboxylic acid.
Caption: Multi-step synthesis of the target compound.
Experimental Protocol
Step 1 & 2: Synthesis and Aromatization of Ethyl 2-methyl-6-(4-chlorophenyl)nicotinate
-
Rationale: The Bohlmann-Rahtz synthesis is a reliable method for forming substituted pyridines. It involves the condensation of an enamine (from ethyl 3-aminobut-2-enoate) with an α,β-unsaturated carbonyl compound. The resulting dihydropyridine is unstable and is typically oxidized in the next step without isolation. Nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective oxidizing agents for this aromatization.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-aminobut-2-enoate (1.0 eq) and 2-(4-chlorobenzoyl)-3-oxobutanal (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and slowly add nitric acid (1.5 eq) while keeping the temperature below 40°C with an ice bath.
-
Stir for an additional 2 hours. Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the aromatized pyridine ester.
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Step 3: Chlorination of the Pyridine Ring
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Rationale: The pyridine N-oxide is first formed and then reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 6-position. This is a standard method for halogenating pyridine rings.
-
Procedure:
-
Dissolve the product from the previous step in chloroform. Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution. Dry the organic layer and concentrate to get the pyridine N-oxide.
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Add phosphorus oxychloride (POCl₃) (5.0 eq) to the crude N-oxide and heat at 100°C for 3 hours.
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Cool the mixture and carefully pour it onto crushed ice. Neutralize with solid sodium carbonate.
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Extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the 6-chloro pyridine ester.
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Step 4 & 5: Saponification and Acidification
-
Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved via saponification with a strong base (NaOH), which attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification with a strong acid (HCl) protonates the resulting carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the 6-chloro pyridine ester in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
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A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid.
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Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂NO₂ |
| Molecular Weight | 284.10 g/mol |
| Appearance | White to off-white solid |
| Predicted pKa | ~3.5 - 4.5 (Carboxylic Acid) |
| Predicted clogP | ~3.8 - 4.2 |
Calculated values can be obtained using software like ChemAxon's MarvinSketch or similar tools.[5]
Analytical Characterization Workflow
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.[6]
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons.
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δ ~13.5 ppm (s, 1H): A broad singlet for the carboxylic acid proton (-COOH).
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δ ~8.9 ppm (s, 1H): A singlet for the proton at the C2 position of the pyridine ring.
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δ ~7.8 ppm (s, 1H): A singlet for the proton at the C5 position of the pyridine ring.
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δ ~7.5-7.6 ppm (m, 4H): A multiplet, likely appearing as two distinct doublets (an AA'BB' system), for the four protons of the 4-chlorophenyl ring. The protons ortho to the chlorine will be at a slightly different chemical shift than the protons meta to the chlorine.[7][8]
-
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum will confirm the carbon skeleton.
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δ ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).
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δ ~150-155 ppm: Quaternary carbons of the pyridine ring (C2, C6, C4).
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δ ~135-140 ppm: Quaternary carbons of the chlorophenyl ring.
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δ ~128-132 ppm: CH carbons of the chlorophenyl ring.
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δ ~120-125 ppm: CH carbon of the pyridine ring (C5).
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) in negative mode is ideal to detect the deprotonated molecule [M-H]⁻.
-
Expected Molecular Ion: For C₁₂H₇Cl₂NO₂, the monoisotopic mass is 282.98 g/mol . The ESI-MS spectrum in negative mode should show a primary ion at m/z ≈ 281.97.
-
Isotopic Pattern: A critical validation point is the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:
-
[M-H]⁻: (contains two ³⁵Cl atoms) - Highest intensity (base peak).
-
[M-H+2]⁻: (contains one ³⁵Cl and one ³⁷Cl) - Intensity of ~65% relative to the base peak.
-
[M-H+4]⁻: (contains two ³⁷Cl atoms) - Intensity of ~10% relative to the base peak. This 9:6:1 ratio is a definitive fingerprint for a molecule containing two chlorine atoms.[9][10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
-
Technique: Attenuated Total Reflectance (ATR) on the solid sample.
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Expected Absorption Bands (cm⁻¹):
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
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~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
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~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and phenyl rings.
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~1090-1110 cm⁻¹: C-Cl stretch from the aryl chlorides.
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~820-850 cm⁻¹: Out-of-plane C-H bending, characteristic of 1,4-disubstituted (para) benzene rings.[11]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.[13][14]
-
Protocol:
-
System: Standard HPLC with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
-
Applications in Drug Discovery and Chemical Biology
6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid is not merely a synthetic curiosity; it is a scaffold primed for application in drug discovery. The structural motifs present are found in numerous biologically active agents. For instance, substituted quinazolines and pyridines are core components of various kinase inhibitors used in oncology.[5] The carboxylic acid can be converted to amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) and optimize properties like cell permeability and target engagement.[4] This compound serves as an excellent starting point for building combinatorial libraries to screen against a wide array of biological targets, from enzymes to receptors.
Conclusion
This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of 6-Chloro-4-(4-chlorophenyl)pyridine-3-carboxylic acid. By following the outlined protocols, researchers can reliably produce and validate this valuable chemical building block. The explained causality behind the experimental choices and the multi-faceted characterization workflow provide a framework for scientific rigor. The confirmed structure, with its strategically placed functional groups, offers a versatile platform for the development of new chemical entities in medicinal chemistry and related fields.
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